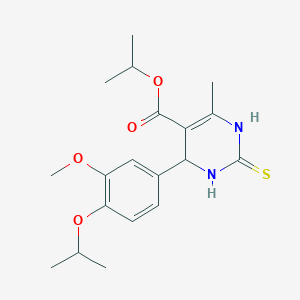![molecular formula C22H21ClN2O3S B286212 2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-(2-chlorophenyl)acetamide](/img/structure/B286212.png)
2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-(2-chlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-(2-chlorophenyl)acetamide, commonly known as BML-210, is a synthetic compound that has been developed for its anti-inflammatory properties. It belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and is structurally similar to other NSAIDs such as aspirin and ibuprofen. However, BML-210 has shown to have unique properties that make it a promising candidate for further scientific research.
Mécanisme D'action
BML-210 works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are mediators of inflammation. By inhibiting COX-2, BML-210 reduces the production of prostaglandins, thereby reducing inflammation. Unlike other 2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-(2-chlorophenyl)acetamide, BML-210 has been shown to selectively inhibit COX-2 while sparing COX-1, which is responsible for the production of prostaglandins that protect the stomach lining.
Biochemical and Physiological Effects:
BML-210 has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and inflammatory bowel disease. In addition, BML-210 has been shown to inhibit the growth of cancer cells in vitro and in vivo. BML-210 has also been shown to have an analgesic effect, reducing pain in animal models of arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of BML-210 is its selectivity for COX-2, which reduces the risk of side effects such as gastrointestinal bleeding and ulcers. In addition, BML-210 has been shown to have a long half-life, which makes it suitable for once-daily dosing. However, one limitation of BML-210 is its relatively low potency compared to other 2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-(2-chlorophenyl)acetamide such as celecoxib. This may limit its effectiveness in certain conditions.
Orientations Futures
There are several future directions for research on BML-210. One area of interest is the development of more potent analogs of BML-210 that may be more effective in treating inflammatory conditions and cancer. Another area of interest is the development of formulations of BML-210 that can be administered via alternative routes such as topical or transdermal delivery. Finally, further studies are needed to fully understand the mechanism of action of BML-210 and its potential for use in combination with other therapies.
Méthodes De Synthèse
The synthesis of BML-210 involves several steps, including the reaction of 2-chloro-N-(2-chlorophenyl)acetamide with sodium hydride to form the corresponding sodium salt. This salt is then reacted with benzenesulfonyl chloride and (4-methylphenyl)methylamine to form the final product, BML-210. The synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.
Applications De Recherche Scientifique
BML-210 has been extensively studied for its anti-inflammatory properties, which make it a potential treatment for a variety of inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. In addition to its anti-inflammatory properties, BML-210 has also been shown to have antitumor activity, making it a promising candidate for cancer treatment.
Propriétés
Formule moléculaire |
C22H21ClN2O3S |
|---|---|
Poids moléculaire |
428.9 g/mol |
Nom IUPAC |
2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-(2-chlorophenyl)acetamide |
InChI |
InChI=1S/C22H21ClN2O3S/c1-17-11-13-18(14-12-17)15-25(29(27,28)19-7-3-2-4-8-19)16-22(26)24-21-10-6-5-9-20(21)23/h2-14H,15-16H2,1H3,(H,24,26) |
Clé InChI |
OLOJXZQWYHDIHX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN(CC(=O)NC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3 |
SMILES canonique |
CC1=CC=C(C=C1)CN(CC(=O)NC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-fluoro-N-[(5-{[2-(4-isopropylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B286129.png)
![3,4-dichloro-N-({4-methyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B286130.png)
![2,4-dichloro-N-({4-methyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B286131.png)
![N-{1-[5-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide](/img/structure/B286132.png)
![N-{1-[5-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide](/img/structure/B286133.png)
![N-{[5-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide](/img/structure/B286134.png)
![N-{[5-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide](/img/structure/B286135.png)
![2-{[4-amino-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide](/img/structure/B286136.png)




![5-[(1-tert-butyl-1H-pyrrol-2-yl)methylene]-1-methyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B286148.png)
![methyl [(5E)-5-{[1-(2-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B286151.png)